Cas no 2229124-25-6 (3-3-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(3-(Dimethylamino)phenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a dimethylamino-substituted phenyl ring and a carboxylic acid functional group. Its rigid cyclopropane core enhances structural stability, while the dimethylamino group contributes to electron-donating properties, influencing reactivity and binding interactions. The carboxylic acid moiety allows for further derivatization or salt formation, enhancing solubility and compatibility in synthetic applications. This compound is of interest in medicinal chemistry and material science due to its potential as a building block for bioactive molecules or functional materials. Its well-defined structure and functional versatility make it suitable for research in asymmetric synthesis, catalysis, and drug discovery.
3-3-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid structure
2229124-25-6 structure
商品名:3-3-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid
CAS番号:2229124-25-6
MF:C14H19NO2
メガワット:233.30616402626
CID:6052616
PubChem ID:165681483

3-3-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-3-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid
    • 2229124-25-6
    • 3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
    • EN300-1821070
    • インチ: 1S/C14H19NO2/c1-14(2)11(12(14)13(16)17)9-6-5-7-10(8-9)15(3)4/h5-8,11-12H,1-4H3,(H,16,17)
    • InChIKey: CGZJYZJXFRQDJQ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C(C2C=CC=C(C=2)N(C)C)C1(C)C)=O

計算された属性

  • せいみつぶんしりょう: 233.141578849g/mol
  • どういたいしつりょう: 233.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 40.5Ų

3-3-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1821070-0.5g
3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
2229124-25-6
0.5g
$1084.0 2023-09-19
Enamine
EN300-1821070-2.5g
3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
2229124-25-6
2.5g
$2211.0 2023-09-19
Enamine
EN300-1821070-0.05g
3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
2229124-25-6
0.05g
$948.0 2023-09-19
Enamine
EN300-1821070-5.0g
3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
2229124-25-6
5g
$3396.0 2023-06-01
Enamine
EN300-1821070-0.25g
3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
2229124-25-6
0.25g
$1038.0 2023-09-19
Enamine
EN300-1821070-10.0g
3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
2229124-25-6
10g
$5037.0 2023-06-01
Enamine
EN300-1821070-1g
3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
2229124-25-6
1g
$1129.0 2023-09-19
Enamine
EN300-1821070-10g
3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
2229124-25-6
10g
$4852.0 2023-09-19
Enamine
EN300-1821070-0.1g
3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
2229124-25-6
0.1g
$993.0 2023-09-19
Enamine
EN300-1821070-1.0g
3-[3-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
2229124-25-6
1g
$1172.0 2023-06-01

3-3-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

3-3-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 3-[3-(Dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229124-25-6)

3-[3-(Dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229124-25-6) is a specialized organic compound with a unique cyclopropane backbone. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural complexity and potential biological activity. The presence of both a dimethylamino group and a carboxylic acid moiety in its structure makes it a versatile intermediate for synthesizing more complex molecules.

The compound's cyclopropane ring is known for its high ring strain, which often contributes to enhanced reactivity in chemical transformations. Researchers have explored its utility in drug discovery, particularly in the development of novel central nervous system (CNS) agents and anti-inflammatory compounds. Its structural features align with current trends in medicinal chemistry, where small, strained rings are increasingly valued for their ability to improve drug potency and selectivity.

In recent years, the demand for cyclopropane-containing compounds has surged, driven by their applications in crop protection chemicals and pharmaceutical intermediates. The 3-[3-(dimethylamino)phenyl] substitution pattern in this particular derivative offers interesting possibilities for structure-activity relationship studies. Many researchers are investigating how modifications to this core structure might influence biological activity, especially in the context of G-protein coupled receptor (GPCR) modulation, a hot topic in current drug discovery.

The synthesis of 3-[3-(Dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid typically involves cyclopropanation reactions of appropriate precursors, followed by careful functional group transformations. The carboxylic acid group at position 1 of the cyclopropane ring provides an excellent handle for further derivatization, making this compound particularly valuable in combinatorial chemistry approaches. Recent advances in flow chemistry and photocatalysis have opened new possibilities for its efficient production at scale.

From a physicochemical perspective, this compound exhibits interesting properties due to its amphiphilic nature. The polar carboxylic acid and tertiary amine groups contribute to water solubility, while the hydrophobic cyclopropane and aromatic rings provide lipid solubility. This balance makes it potentially valuable for formulation development, particularly in addressing current challenges with drug bioavailability - a frequent search topic among pharmaceutical researchers.

The compound's stability profile has been the subject of several studies, with particular focus on the steric protection provided by the gem-dimethyl groups on the cyclopropane ring. These structural elements help prevent unwanted ring-opening reactions that might otherwise limit the compound's utility. Such stability considerations are crucial in today's emphasis on developing longer-lasting agrochemicals and more stable pharmaceutical ingredients.

Analytical characterization of 3-[3-(Dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's distinct spectral signatures make it relatively easy to identify and quantify in complex mixtures, an important factor in quality control for industrial applications. Recent developments in automated structure elucidation software have further simplified its characterization process.

In the context of green chemistry initiatives, researchers are exploring more sustainable routes to synthesize this and related cyclopropane derivatives. The pharmaceutical industry's growing interest in biocatalysis and enzyme-mediated synthesis has led to investigations into whether biological systems could produce such strained ring systems more efficiently than traditional chemical methods. This aligns with broader industry trends toward environmentally friendly manufacturing processes.

The commercial availability of 3-[3-(Dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229124-25-6) has increased in recent years to meet growing demand from both academic and industrial researchers. Suppliers typically offer it in various purity grades, with HPLC-grade material being particularly sought after for biological testing. The compound's price point and availability are frequent search queries among synthetic chemists looking for reliable sources.

Looking forward, the potential applications of this compound continue to expand. Its structural features make it a candidate for development as a chiral auxiliary or ligand in asymmetric synthesis, areas of significant current interest in organic chemistry. Additionally, its possible use in material science applications, particularly in the design of functional polymers, represents an emerging research direction that could drive future demand for this interesting molecule.

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